2-(4-Methylpiperazino)pyrimidine-5-boronic acid
Overview
Description
2-(4-Methylpiperazino)pyrimidine-5-boronic acid is a boronic acid derivative with the empirical formula C9H15BN4O2 . Boronic acids are known for their versatility in synthetic chemistry, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound features a pyrimidine ring substituted with a 4-methylpiperazino group and a boronic acid moiety, making it a valuable building block in organic synthesis.
Mechanism of Action
Target of Action
The primary target of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The success of the sm coupling reaction, in which this compound plays a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the SM coupling reaction . This reaction is a key step in many synthetic procedures in both academic and industrial settings .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyrimidine with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of boronic acids, including 2-(4-Methylpiperazino)pyrimidine-5-boronic acid, often employs high-throughput synthesis techniques. These methods can involve the use of automated systems and acoustic dispensing technology to create large libraries of boronic acid derivatives on a nanomole scale . This approach allows for the rapid and efficient production of complex boronic acids with high success rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazino)pyrimidine-5-boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction involves the formation of carbon-nitrogen or carbon-oxygen bonds using a copper catalyst.
Petasis Reaction: This multicomponent reaction forms carbon-carbon bonds and is useful for synthesizing complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF, DMF, or ethanol . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, the Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound, while the Chan-Lam coupling with an amine would produce an arylamine .
Scientific Research Applications
2-(4-Methylpiperazino)pyrimidine-5-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-5-boronic acid: A simpler boronic acid derivative with similar reactivity but lacking the piperazino group.
2-(1-Piperazinyl)pyridine-4-boronic acid pinacol ester: Another boronic acid derivative with a piperazine ring, but with a different substitution pattern.
4-Pyridinylboronic acid: A boronic acid derivative with a pyridine ring, used in similar coupling reactions.
Uniqueness
2-(4-Methylpiperazino)pyrimidine-5-boronic acid is unique due to its specific substitution pattern, which combines the reactivity of the boronic acid group with the structural features of the pyrimidine and piperazino groups. This combination allows for the synthesis of a wide range of complex molecules and provides unique opportunities for drug discovery and material science .
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN4O2/c1-13-2-4-14(5-3-13)9-11-6-8(7-12-9)10(15)16/h6-7,15-16H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYYRRPONOKNQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCN(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681755 | |
Record name | [2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-29-9 | |
Record name | B-[2-(4-Methyl-1-piperazinyl)-5-pyrimidinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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